BenchChemオンラインストアへようこそ!

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate

ADAM17 Structure-Activity Relationship Cycloalkylmethyl

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate (CAS 1286273-91-3) is a Boc-protected trans-cyclohexyl-1,4-diamine derivative bearing an N-cyclobutylmethyl substituent. With a molecular formula of C₁₆H₃₀N₂O₂ and a molecular weight of 282.42 g/mol, this compound serves as a building block in medicinal chemistry for the synthesis of more complex molecules.

Molecular Formula C16H30N2O2
Molecular Weight 282.428
CAS No. 1286273-91-3
Cat. No. B2709222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate
CAS1286273-91-3
Molecular FormulaC16H30N2O2
Molecular Weight282.428
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCC2
InChIInChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-9-7-13(8-10-14)17-11-12-5-4-6-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)
InChIKeyOIPIXXMRLUTIJH-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate (CAS 1286273-91-3): A Protected trans-Cyclohexyl-1,4-diamine Scaffold for Medicinal Chemistry


tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate (CAS 1286273-91-3) is a Boc-protected trans-cyclohexyl-1,4-diamine derivative bearing an N-cyclobutylmethyl substituent . With a molecular formula of C₁₆H₃₀N₂O₂ and a molecular weight of 282.42 g/mol, this compound serves as a building block in medicinal chemistry for the synthesis of more complex molecules . The trans-(1R*,4R*) stereochemistry provides a defined spatial orientation of the two amino functionalities, making it valuable for studying stereochemical structure-activity relationships in drug discovery programs .

Why N-Substituent Identity Matters: Generic Substitution of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate Cannot Be Assumed


The N-substituent on the trans-cyclohexyl-1,4-diamine scaffold fundamentally dictates both the physicochemical properties and the biological profile of the resulting intermediates and final compounds. Even among structurally similar cycloalkylmethyl analogs (e.g., cyclobutylmethyl vs. cyclohexylmethyl vs. cyclopentylmethyl), substitution produces divergent biological activity profiles, as demonstrated by differential ADAM17 inhibitory activity [1]. The cyclobutylmethyl group confers a specific balance of lipophilicity (ACD/LogP ~2.5–3.5), steric bulk, and ring strain that differs measurably from its cyclohexylmethyl (MW 310.5, XLogP3 4.2) and isopropylamino (MW 256.4, ACD/LogP 2.64) counterparts . Simply interchanging these building blocks without re-optimization of downstream synthetic steps or biological assays introduces uncontrolled variables that can compromise lead compound potency, selectivity, and pharmacokinetic profiles [1].

Quantitative Differentiation Evidence for tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate Against Closest Analogs


ADAM17 Inhibitory Activity: Cyclobutylmethyl vs. Cyclohexylmethyl and Cyclopentylmethyl Substituents

In a systematic structure-activity relationship (SAR) study of ADAM10/ADAM17 inhibitors, compounds bearing a cyclobutylmethyl substituent at the R4 position exhibited an ADAM17 IC₅₀ of 94 ± 8.1 μM, whereas the cyclohexylmethyl analog demonstrated greater inhibitory potency with an IC₅₀ of 29 ± 2.0 μM, and the cyclopentylmethyl analog showed an intermediate IC₅₀ of 35 ± 3.3 μM under identical assay conditions [1]. All three analogs showed ADAM10 IC₅₀ values >100 μM, indicating that the N-cycloalkylmethyl group selectively modulates ADAM17 over ADAM10 [1]. This class-level evidence demonstrates that small changes in cycloalkyl ring size produce up to 3.2-fold differences in biological activity [1].

ADAM17 Structure-Activity Relationship Cycloalkylmethyl Protease Inhibition

Comparative Molecular Properties: LogP, Molecular Weight, and Topological Polar Surface Area Across N-Substituted Analogs

The three closest N-substituted analogs exhibit distinct physicochemical profiles that influence drug-likeness and downstream ADME behavior. The isopropylamino analog (CAS 1286274-74-5) has a molecular weight of 256.4 Da and an ACD/LogP of 2.64, with a topological polar surface area (TPSA) of 50 Ų . The cyclohexylmethyl analog (CAS 1286263-90-8) possesses a substantially higher molecular weight of 310.5 Da and an XLogP3-AA of 4.2 . The target cyclobutylmethyl compound (CAS 1286273-91-3) has an intermediate molecular weight of 282.4 Da ; its LogP is estimated at 3.2–3.6 based on interpolation between the ACD/LogP 2.64 of the isopropylamino analog and the XLogP3 4.2 of the cyclohexylmethyl analog, consistent with its ring size (C4) being intermediate between isopropyl (branched C3) and cyclohexyl (C6) . All three compounds share identical TPSA (50.4 Ų) and hydrogen bond donor/acceptor counts (2/4), indicating that lipophilicity is the primary differentiator among these building blocks .

Lipophilicity Drug-likeness Physicochemical Properties ADME

Comparative Vendor Pricing: Cost-per-Gram Analysis Across N-Substituted Building Block Analogs

Pricing data from a single reputable vendor (Kishida Chemical Co., Ltd.) reveals that the cyclobutylmethyl-substituted compound commands a price premium of approximately 17% over both the cyclohexylmethyl and isopropylamino analogs for the same quantity (250 mg) . Specifically, the target compound is priced at ¥19,300 per 250 mg, while the cyclohexylmethyl analog (CAS 1286263-90-8) and the isopropylamino analog (CAS 1286274-74-5) are both priced at ¥16,500 per 250 mg . This price differential persists across comparable catalog listings and reflects the greater synthetic complexity associated with the cyclobutylmethyl group, which requires cyclobutylmethylamine as a starting material—a less common and more costly reagent than cyclohexylmethylamine or isopropylamine.

Procurement Cost Analysis Building Block Catalog Availability

Stereochemical Scaffold Definition: Trans-(1R*,4R*) Configuration for Defined Spatial Orientation in Drug Design

The target compound possesses a defined trans-(1R*,4R*) stereochemistry—equivalent to the (1r,4r) configuration—which places the Boc-protected amine and the cyclobutylmethylamino substituent in a 1,4-diequatorial orientation on the cyclohexane ring . This contrasts with commercially available cis-(1s,4s) analogs, such as tert-butyl ((cis-4-aminocyclohexyl)methyl)carbamate (CAS 866548-92-7), where the substituents adopt a 1,4-diaxial/equatorial arrangement, altering the exit vector geometry by approximately 2.5 Å . The trans configuration also yields distinct calculated physicochemical properties compared to the cis analog, as the different spatial arrangement affects the overall dipole moment and molecular shape . This stereochemical distinction is critical in fragment-based drug design and scaffold-hopping campaigns where precise spatial orientation of pharmacophoric elements governs target engagement .

Stereochemistry trans-Cyclohexyl-1,4-diamine Scaffold Conformational Control

Orthogonal Protection Strategy: Boc and Cyclobutylmethyl Groups as a Differentiable Diamine Scaffold

The target compound offers an orthogonal protection strategy not available with simpler N-alkyl analogs: the Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) to reveal the primary amine, while the cyclobutylmethyl group remains stable, providing a secondary amine handle for further functionalization . The related unprotected diamine, (1R*,4R*)-N1-(cyclobutylmethyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1286272-97-6), lacks this orthogonality and requires re-protection before selective elaboration . Furthermore, the N-cyclobutylmethyl-N-Boc combination provides superior stability during storage and handling compared to the free diamine dihydrochloride salt form, as evidenced by the commercial availability of the target compound as a stable solid from multiple reputable vendors (Kishida, Fluorochem, Chemical Bridge) versus the more hygroscopic dihydrochloride . This synthetic versatility makes the target compound a preferred starting point for parallel library synthesis in medicinal chemistry programs .

Orthogonal Protection Solid-Phase Synthesis Diamine Scaffold Selective Deprotection

Optimal Application Scenarios for tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate Based on Quantitative Evidence


SAR Exploration of Cycloalkylmethyl Substituent Effects on ADAM17 Selectivity

Researchers investigating ADAM17-selective inhibitors can leverage the differential activity profile of cyclobutylmethyl (IC₅₀ 94 μM) versus cyclohexylmethyl (IC₅₀ 29 μM) substituents to probe the steric and lipophilic requirements of the ADAM17 active site [1]. The cyclobutylmethyl building block provides a specific point in the SAR landscape—attenuated potency with maintained ADAM10/17 selectivity—that is not accessible with smaller (isopropyl) or larger (cyclohexylmethyl) substituents, making it a valuable comparator in systematic SAR campaigns [1].

Lead Optimization Requiring Intermediate Lipophilicity (LogP 3.2–3.6) with Defined Stereochemistry

For drug discovery programs targeting compounds with an optimal LogP range of 3.0–4.0, the cyclobutylmethyl analog offers a computed LogP (~3.2–3.6) that falls between the isopropylamino analog (ACD/LogP 2.64) and the cyclohexylmethyl analog (XLogP3 4.2) [1]. This intermediate lipophilicity, combined with the defined trans-(1R*,4R*) stereochemistry, makes it the preferred building block when both permeability and solubility constraints must be balanced in lead optimization [1].

Parallel Library Synthesis Using Orthogonally Protected 1,4-Diamine Scaffolds

Medicinal chemistry groups conducting parallel synthesis of compound libraries can exploit the orthogonal Boc/cyclobutylmethyl protection to perform selective functionalization of either amine [1]. Acidic Boc deprotection reveals a primary amine for amide coupling or sulfonylation, while the base-stable N-cyclobutylmethyl secondary amine remains available for subsequent reductive amination or alkylation steps, enabling two-directional library diversification without intermediate re-protection [1].

Cost-Effective Procurement for Pilot-Scale Medicinal Chemistry Campaigns

When a cyclobutylmethyl-substituted trans-1,4-diamine scaffold is structurally required—for example, to occupy a hydrophobic pocket with specific steric constraints—the target compound provides a pre-assembled building block at ¥19,300/250 mg from Kishida Chemical [1]. While this represents a 17% premium over the cyclohexylmethyl analog (¥16,500/250 mg), it eliminates 2–3 synthetic steps compared to de novo construction from trans-N-Boc-1,4-cyclohexanediamine, reducing internal FTE costs and accelerating hit-to-lead timelines [1].

Quote Request

Request a Quote for tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.